N'-benzyl-N,N-diisopropylthiourea
Description
N'-Benzyl-N,N-diisopropylthiourea is a thiourea derivative characterized by a benzyl group attached to one nitrogen atom and two isopropyl groups on the adjacent nitrogen. Thioureas are widely studied for their role in organic synthesis, coordination chemistry, and biological activity due to their sulfur-containing backbone and tunable substituents. For example, and describe the use of N'-benzyl-N,N-dimethylurea (a urea analog) in lithiation reactions to synthesize isoindolinones, suggesting that the thiourea variant may exhibit similar reactivity but with altered kinetics due to steric and electronic differences .
Properties
IUPAC Name |
3-benzyl-1,1-di(propan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2S/c1-11(2)16(12(3)4)14(17)15-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJOSEFOLQPNRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=S)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Research Findings and Trends
- Steric Hindrance in Reactions : and demonstrate that N'-benzyl-N,N-dimethylurea undergoes efficient lithiation. The diisopropyl analog may require higher temperatures or longer reaction times due to hindered access to the reactive site .
- Thermal Stability : Thioureas with alkyl groups (e.g., diisopropyl) exhibit higher thermal stability than aryl-substituted derivatives, as inferred from melting points in and .
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